molecular formula C26H37NO4 B2818148 (3r,5r,7r)-Adamantan-1-yl(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1396556-30-1

(3r,5r,7r)-Adamantan-1-yl(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone

Cat. No. B2818148
CAS RN: 1396556-30-1
M. Wt: 427.585
InChI Key: CFXJQOKQWASAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3r,5r,7r)-Adamantan-1-yl(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C26H37NO4 and its molecular weight is 427.585. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Applications

A series of novel adamantane–tetrahydropyrimidine hybrids have been synthesized and evaluated for their anti-inflammatory activities. Compounds in this series exhibited excellent and promising anti-inflammatory activities, highlighting the potential use of adamantane derivatives in developing new anti-inflammatory agents (Kalita et al., 2015).

Structural and Biological Evaluation

The synthesis and characterization of derivatives related to adamantane have been explored, revealing their complex crystal structures and potential for diverse biological applications. These studies provide insights into the molecular configurations and potential interactions of adamantane-based compounds (Chen et al., 2012).

Catalysis and Hydroxylation of Alkanes

Adamantane derivatives have been studied as catalysts for selective hydroxylation of alkanes, showcasing their efficiency in oxidizing cyclohexane and adamantane. This research illustrates the catalytic potential of adamantane-based complexes in organic synthesis and chemical transformations (Sankaralingam & Palaniandavar, 2014).

Antimicrobial Activity

Adamantane-based compounds have been synthesized and tested for their antimicrobial properties. Some compounds displayed significant activity against various pathogenic bacterial and fungal strains, suggesting the utility of adamantane derivatives in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Host-Guest Chemistry

Research into the host-guest properties of adamantane and its derivatives has revealed their ability to form complexes with various organic molecules. This property is fundamental to the development of molecular recognition systems, sensors, and drug delivery mechanisms (Ogoshi et al., 2008).

properties

IUPAC Name

1-adamantyl-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO4/c1-29-23-10-22(11-24(12-23)30-2)17-31-16-18-3-5-27(6-4-18)25(28)26-13-19-7-20(14-26)9-21(8-19)15-26/h10-12,18-21H,3-9,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXJQOKQWASAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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